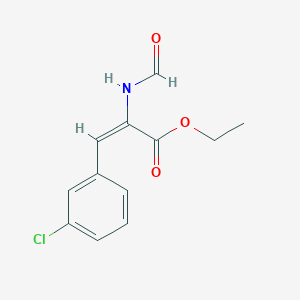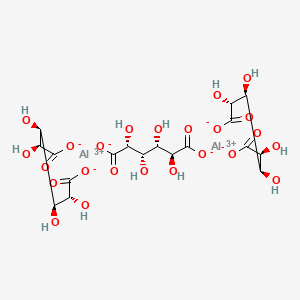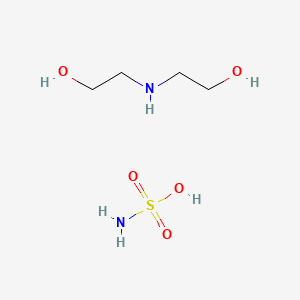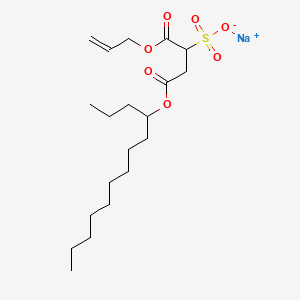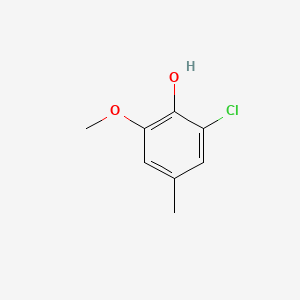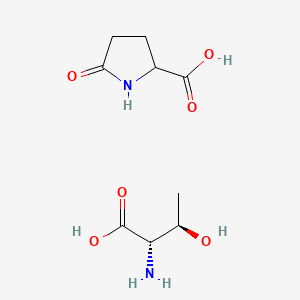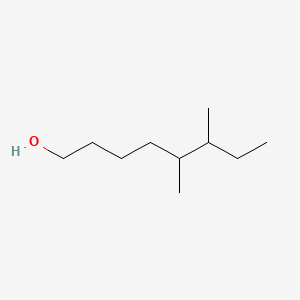
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate is a chemical compound with the molecular formula C15H28NNaO4S. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its ability to reduce surface tension, making it useful in formulations that require emulsification or dispersion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate typically involves the reaction of dodecane-1-sulfonyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate involves its ability to reduce surface tension and form micelles. This property allows it to encapsulate hydrophobic molecules, making them more soluble in aqueous environments. The compound interacts with molecular targets through hydrophobic and electrostatic interactions, facilitating the dispersion of insoluble substances.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.
Sodium lauryl ether sulfate: A surfactant used in personal care products with a similar function but different chemical composition.
Uniqueness
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate is unique due to its specific molecular structure, which imparts distinct properties such as enhanced stability and specific reactivity in certain chemical reactions. Its ability to form stable micelles makes it particularly useful in applications requiring the solubilization of hydrophobic compounds.
Eigenschaften
CAS-Nummer |
93858-82-3 |
|---|---|
Molekularformel |
C15H28NNaO4S |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
sodium;12-(prop-2-enoylamino)dodecane-1-sulfonate |
InChI |
InChI=1S/C15H29NO4S.Na/c1-2-15(17)16-13-11-9-7-5-3-4-6-8-10-12-14-21(18,19)20;/h2H,1,3-14H2,(H,16,17)(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
KIKXVJIREWICIR-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC(=O)NCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


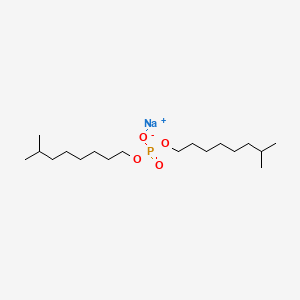
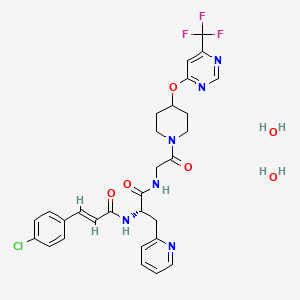
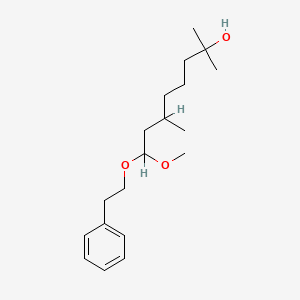
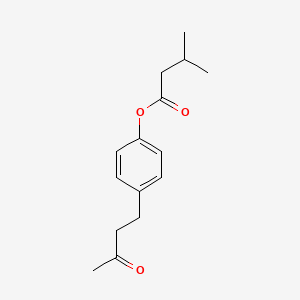
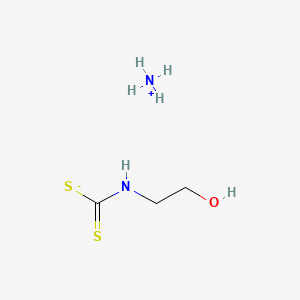
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
